molecular formula C10H14N2O3 B11758304 1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione

1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione

Cat. No.: B11758304
M. Wt: 210.23 g/mol
InChI Key: ADBQPWXQRQXRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione is a chemical compound based on the 3-hydroxypyrimidine-2,4-dione (HPD) scaffold, a versatile chemotype recognized in medicinal chemistry for inhibiting viral metalloenzymes . Compounds within this class have demonstrated significant research value as inhibitors of Human Immunodeficiency Virus (HIV) reverse transcriptase (RT) . Specifically, analogues featuring a cyclohexylmethyl group at the C-6 position have been shown to potently inhibit HIV-1 in cell culture, operating through a dual mechanism of action by targeting both the polymerase (pol) and the RNase H functions of RT . The 3-hydroxy (3-OH) group on the pyrimidinedione core is critical for this activity, as it is essential for inhibiting the RNase H function of the enzyme . Co-crystal structures of similar inhibitors bound to HIV RT have revealed a binding mode akin to non-nucleoside RT inhibitors (NNRTIs), providing a structural basis for their mechanism and a foundation for further design . This compound is intended for research applications such as investigating novel antiviral agents, studying enzyme inhibition mechanisms, and exploring structure-activity relationships (SAR) in medicinal chemistry programs. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

1-cyclohexyl-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h6-7,14H,1-5H2,(H,11,13,15)

InChI Key

ADBQPWXQRQXRIT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=CC(=O)NC2=O)O

Origin of Product

United States

Preparation Methods

β-Ketoester Intermediate Formation

The synthesis begins with cyclohexylacetic acid (5 ), a cost-effective starting material compared to cyclohexylacetonitrile. Activation via carbonyldiimidazole (CDI) facilitates condensation with a substituted malonate’s mono-potassium salt, yielding β-ketoester 6 in high yield (Scheme 1). This step avoids the Blaise reaction’s limitations, which require expensive nitrile precursors.

Key Reaction Conditions :

  • Reagents : Cyclohexylacetic acid (1.0 equiv), CDI (1.2 equiv), malonate salt (1.1 equiv).

  • Solvent : Anhydrous tetrahydrofuran (THF).

  • Yield : >85%.

Cyclization to Pyrimidine Core

Cyclization of 6 with thiourea under acidic conditions produces 2-thioxopyrimidine-4-one (9 ). Subsequent S-alkylation with methyl iodide or benzyl bromides, followed by hydrolysis, yields pyrimidine-2,4-dione intermediate 10 (Scheme 2).

Optimization Notes :

  • Thiourea Equivalents : 1.5 equiv ensures complete cyclization.

  • Alkylation : Benzyl bromides enhance solubility for purification.

N-1 Alkylation

Selective N-1 alkylation of 10 employs a bis-silylated intermediate, generated using bis(trimethylsilyl)acetamide (BSA). In situ chloromethyl ethers (e.g., 4-fluorobenzyl chloromethyl ether) react with the silylated species to furnish 11a–m (Table 1).

Representative Example :

  • 11b : 81% yield, characterized by 1H^1H NMR (δ 5.40 ppm, OCH2_2Ar) and HRMS (m/z 371.2354).

Oxidation to 3-Hydroxypyrimidine-2,4-dione

Meta-chloroperoxybenzoic acid (mCPBA) oxidizes the N-3 position of 11a–m to introduce the hydroxyl group, yielding final products 4a–m (Scheme 3).

Critical Parameters :

  • Oxidant : mCPBA (2.0 equiv).

  • Base : Sodium bicarbonate (pH 8–9).

  • Yield : 52–88%.

Structural and Biochemical Characterization

Crystallographic and Spectroscopic Data

X-ray crystallography confirms the planar pyrimidine-dione core with a cyclohexylmethyl group at C-6. Key spectroscopic features include:

  • 1H^1H NMR : Singlet at δ 10.50 ppm (N3-OH).

  • HRMS : [M+H]+^+ 371.2356 (calc. 371.2354).

Biological Activity Correlations

4a exhibits potent antiviral activity (EC50_{50} = 26 nM) and dual inhibition of RT polymerase (IC50_{50} = 5.2 μM) and RNase H (IC50_{50} = 0.45 μM). Structure-activity relationship (SAR) studies highlight:

  • C-6 Substituent : Cyclohexylmethyl enhances membrane permeability vs. phenyl.

  • N-1 Alkyl Groups : Bulky substituents (e.g., 4-fluorobenzyl) improve RT binding.

Alternative Synthetic Routes

Michael Addition Strategies

Diethylamine-catalyzed Michael additions of barbituric acid to nitroalkenes generate pyrimidine triones (e.g., 3a–f ). Though lacking the C-6 cyclohexyl group, this route demonstrates the utility of green solvents (water/ethanol).

Industrial-Scale Considerations

Patents disclose one-pot processes for pyrimidine-diones, avoiding intermediate isolation. Key advancements include:

  • Catalyst-Free Alkylation : Chloromethyl ethers generated in situ reduce purification steps.

  • Cost Efficiency : Cyclohexylacetic acid ($0.15/g) vs. cyclohexylacetonitrile ($1.20/g) .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In the field of chemistry, 1-cyclohexyl-6-hydroxypyrimidine-2,4-dione serves as a precursor for synthesizing more complex heterocyclic compounds. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.

Reaction TypeDescriptionCommon Reagents
OxidationHydroxyl group can be oxidized to form a ketone or carboxylic acidPotassium permanganate, chromium trioxide
ReductionDione functionalities can be reduced to form diolsSodium borohydride, lithium aluminum hydride
SubstitutionCyclohexyl group can be substituted with other groupsCatalysts like palladium on carbon

Biology

The compound has shown potential as an enzyme inhibitor. Studies indicate that it can inhibit enzymes critical to various biological processes, including those involved in viral replication.

Case Study: Antiviral Activity

  • Research has demonstrated that derivatives of this compound exhibit potent antiviral activity against HIV-1 by inhibiting both polymerase and RNase H functions of reverse transcriptase . The most active analogues achieved EC50 values in the low nanomolar range without significant cytotoxicity .

Medicine

In medicinal chemistry, 1-cyclohexyl-6-hydroxypyrimidine-2,4-dione is being investigated for its therapeutic properties:

  • Antiviral Properties: Its ability to inhibit HIV makes it a candidate for further development as an antiviral agent.
  • Anti-inflammatory and Anticancer Activities: Preliminary studies suggest that this compound may also possess anti-inflammatory and anticancer properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits HIV-1 reverse transcriptase
Anti-inflammatoryPotential to reduce inflammation in various models
AnticancerExhibits selective cytotoxicity towards cancer cells

Industry

The compound is utilized in the pharmaceutical industry for developing new drugs and materials due to its unique structural properties. Its role as a precursor in synthesizing other biologically active compounds makes it valuable for drug discovery programs.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Substituents and Properties of Pyrimidine-2,4-dione Derivatives
Compound Name N1 Substituent C6 Substituent Molecular Weight (g/mol) logP Notable Properties
1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione Cyclohexyl -OH ~210.2* ~0.5* Moderate lipophilicity; polar hydroxyl group enhances aqueous solubility
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione p-Tolyl -Ph 378.4 ~3.2 High lipophilicity; phenyl and p-tolyl groups reduce solubility
6-Amino-1-cyclopropylpyrimidine-2,4-dione Cyclopropyl -NH2 167.2 0.03 Low logP; amino group increases basicity and H-bonding
6-Methoxypyrimidine-2,4-dione -H -OCH3 142.1 -0.2 Methoxy group reduces polarity; lower solubility in water
2-Chloro-6-methylpyrimidine-4-carboxylic acid -H -CH3, -Cl, -COOH 190.6 1.1 Carboxylic acid introduces acidity; chloro group increases reactivity

*Estimated based on structural analogs.

Key Observations:
  • N1 Substituents: Cyclohexyl and cyclopropyl groups (as in the target compound and ) increase steric bulk and lipophilicity compared to smaller groups like hydrogen or methyl.
  • C6 Substituents: The hydroxyl group in the target compound improves water solubility relative to phenyl () or methoxy () groups. The amino group in offers stronger hydrogen-bonding capacity, which may enhance target binding but reduce metabolic stability.
  • logP Trends : The target compound’s logP (~0.5) balances lipophilicity and polarity, making it more membrane-permeable than hydrophilic derivatives like but less than highly hydrophobic analogs like .

Crystallographic and Electronic Properties

  • Crystal Packing : Pyran-2,4-diones exhibit intermolecular H···H and O···H interactions, which are critical for stability. The target compound’s hydroxyl group may similarly participate in hydrogen-bonding networks, influencing solubility and melting point.
  • Dipole Moments : Derivatives like 2a (μ = 5.6 D) have higher polarity due to electron-withdrawing groups. The target compound’s dipole moment is expected to be intermediate, balancing cyclohexyl (electron-donating) and hydroxyl (electron-withdrawing) effects.

Biological Activity

1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione, a heterocyclic compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Property Value
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
IUPAC Name1-cyclohexyl-6-hydroxypyrimidine-2,4-dione
InChIInChI=1S/C10H14N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h6-7,14H,1-5H2,(H,11,13,15)
InChI KeyADBQPWXQRQXRIT-UHFFFAOYSA-N
Canonical SMILESC1CCC(CC1)N2C(=CC(=O)NC2=O)O

The biological activity of 1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione is primarily attributed to its ability to interact with specific enzymes and biological macromolecules. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Such interactions can disrupt various biochemical pathways, leading to potential therapeutic effects such as:

  • Anti-inflammatory effects : By inhibiting enzymes involved in inflammatory processes.
  • Anticancer properties : Through the inhibition of cancer cell proliferation.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, analogues of 1-Cyclohexyl-6-hydroxypyrimidine have shown potent inhibition against HIV reverse transcriptase (RT), with effective concentrations in the low nanomolar range. The dual inhibition of both polymerase and RNase H functions of RT was observed, indicating a robust antiviral profile without significant cytotoxicity at concentrations up to 100 μM .

Antidiabetic Potential

In a separate investigation focused on heterocyclic compounds, derivatives similar to 1-Cyclohexyl-6-hydroxypyrimidine were evaluated for their anti-hyperglycemic effects. In vivo studies demonstrated a significant reduction in blood glucose levels after administration in diabetic models. Compounds showed a lowering effect ranging from 15.71% to 32.13% compared to standard treatments like pioglitazone .

Case Studies

  • Antiviral Efficacy : A study involving the synthesis of various analogues demonstrated that modifications at the C-6 position significantly influenced antiviral activity against HIV. Notably, compounds with a cyclohexyl group exhibited enhanced potency compared to their counterparts lacking this moiety .
  • Diabetes Management : In experiments where streptozocin-induced hyperglycemia was treated with pyrimidine derivatives including 1-Cyclohexyl-6-hydroxypyrimidine, notable reductions in glucose levels were recorded. The results suggested that these compounds could serve as potential candidates for managing diabetes .

Comparative Analysis with Similar Compounds

The unique structural features of 1-Cyclohexyl-6-hydroxypyrimidine set it apart from similar compounds:

Compound Key Features Biological Activity
1-Cyclohexyl-6-hydroxypyrimidine-2,4-dioneHydroxyl group at C-6Anti-inflammatory, anticancer
1-Cyclohexyl-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidineAdditional oxo groupPotentially different enzyme inhibition
1-Cyclohexyl-6-methoxy-1,2,3,4-tetrahydropyrimidineMethoxy group instead of hydroxylAltered interaction profile

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves alkylation or condensation reactions. For example, cyclohexyl groups can be introduced via alkylation of pyrimidine precursors using cyclohexyl halides or amines under basic conditions (e.g., K₂CO₃ in DMF) . One-pot multicomponent reactions, as seen in dihydropyrimidine synthesis, may also apply, leveraging aldehydes, urea, and β-keto esters . Key factors include solvent polarity (DMF enhances nucleophilicity), temperature control (60–80°C for optimal kinetics), and catalyst selection (e.g., acetic acid for cyclization) . Purification often involves column chromatography or recrystallization.

Q. How can researchers confirm the structural integrity of 1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • ¹H NMR : Identify cyclohexyl protons (δ 1.2–2.0 ppm) and pyrimidine ring protons (δ 6.0–8.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, comparing calculated vs. observed [M+H]⁺ peaks .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding patterns (e.g., carbonyl and hydroxyl groups) .

Advanced Research Questions

Q. What strategies can resolve contradictory spectroscopic data when characterizing novel derivatives of 1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., cyclohexyl-substituted pyrimidines ).
  • Complementary Techniques : Use IR spectroscopy to confirm carbonyl (C=O) and hydroxyl (-OH) stretches (1700–1650 cm⁻¹ and 3300–3500 cm⁻¹, respectively).
  • Purity Assessment : Perform HPLC analysis (C18 columns, 25-min run time) to rule out impurities affecting spectral clarity .

Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses of this compound?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for alkylation efficiency vs. protic solvents (ethanol) for cyclization .
  • Catalyst Optimization : Evaluate bases like K₂CO₃ (for deprotonation) or acidic conditions (acetic acid) for cyclocondensation .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What methodologies assess the stability of 1-Cyclohexyl-6-hydroxypyrimidine-2,4-dione under varying pH and temperature?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • pH-Dependent Studies : Dissolve in buffers (pH 1–13) and track hydrolytic stability using UV-Vis spectroscopy (λmax ~260 nm for pyrimidine rings) .

Q. How do structural modifications to the cyclohexyl or pyrimidine moieties influence biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., fluorophenyl or thiazole substitutions ) and test against target enzymes (e.g., kinases or oxidases).
  • In Vitro Assays : Use cytotoxicity screening (MTT assay) and molecular docking to predict binding affinity to biological targets (e.g., DNA topoisomerases) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.